Lipophilicity Advantage (XLogP3): +0.6 Log Units Over the Primary Amine Analog
The calculated partition coefficient (XLogP3) of 5-ethyl-N-methyl-1,3,4-thiadiazol-2-amine is 1.5, compared with 0.9 for the primary amine comparator 5-ethyl-1,3,4-thiadiazol-2-amine [1][2]. This +0.6 log‑unit increase reflects the replacement of a polar NH2 with a less polar NHCH3 group, enhancing preference for lipid phases. The higher logP implies improved passive diffusion across biological membranes and altered retention in reversed‑phase chromatography, which can be leveraged to fine‑tune pharmacokinetic profiles without introducing additional ring modifications.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 5-Ethyl-1,3,4-thiadiazol-2-amine (primary amine): 0.9 |
| Quantified Difference | +0.6 log units |
| Conditions | XLogP3 algorithm (PubChem), consistent computational method for both compounds |
Why This Matters
A 0.6 log-unit increase in predicted logP can shift a compound from predominantly aqueous to significantly more membrane-permeable, directly influencing bioavailability and CNS penetration potential in early drug discovery programs.
- [1] PubChem Compound Summary for CID 12251650, 1,3,4-Thiadiazol-2-amine, 5-ethyl-N-methyl-. View Source
- [2] PubChem Compound Summary for CID 26444, 2-Amino-5-ethyl-1,3,4-thiadiazole. View Source
